1-Dodecyl-1'-methyl-4,4'-bipyridin-1-ium
Description
1-Dodecyl-1'-methyl-4,4'-bipyridin-1-ium (C₁₂-MV²⁺) is a viologen derivative characterized by a 4,4'-bipyridinium core with a dodecyl chain at one nitrogen and a methyl group at the other. Its synthesis involves refluxing a precursor compound (likely 4,4'-bipyridine) with methyl iodide (CH₃I) in acetonitrile (MeCN) under nitrogen, yielding a red solid with a high efficiency of 91% . The amphiphilic nature of the dodecyl chain enhances solubility in organic solvents while enabling supramolecular aggregation in aqueous environments. This compound is of interest in materials science due to its redox activity and ability to form mechanosensitive supramolecular polymers .
Properties
CAS No. |
73447-10-6 |
|---|---|
Molecular Formula |
C23H36N2+2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-dodecyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C23H36N2/c1-3-4-5-6-7-8-9-10-11-12-17-25-20-15-23(16-21-25)22-13-18-24(2)19-14-22/h13-16,18-21H,3-12,17H2,1-2H3/q+2 |
InChI Key |
SSQYOJXSIAZTQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium typically involves the Zincke reaction, which is a cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts . The reaction is carried out in ethanol at reflux temperature with vigorous stirring for two days . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, which are accompanied by dramatic changes in UV-vis absorption spectra.
Substitution Reactions: The bipyridinium core can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts . The major products formed from these reactions are conjugated oligomers and polymers containing bipyridinium units .
Scientific Research Applications
1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Dodecyl-1’-methyl-4,4’-bipyridin-1-ium involves its electrochemical properties. The compound undergoes reversible one- and two-electron reductions, which lead to changes in its electronic absorption spectra . These changes are harnessed in various applications, such as electrochromic devices and biosensors .
Comparison with Similar Compounds
Structural Variations in Alkyl Chain Length
Viologens with varying alkyl substituents exhibit distinct physicochemical properties:
- 1-Methyl-1'-tetradecyl-4,4'-bipyridinium dichloride : Features a longer tetradecyl chain (C₁₄), which increases hydrophobicity and may enhance bilayer formation in colloidal systems compared to the dodecyl analog. However, longer chains can reduce solubility in polar solvents .
- 1-Methyl-4,4'-bipyridinium diiodide : Lacks an alkyl chain, making it more hydrophilic and suitable for applications in ionic liquids or electrochemical sensors .
Table 1: Impact of Alkyl Chain Length on Properties
Counterion-Dependent Structural Packing
Counterions significantly influence crystal packing and supramolecular interactions:
- 1,1'-Methylenebis(4,4'-bipyridin-1-ium) dibromide : Forms chevron-shaped cations that stack into columns via π–π interactions (C···C distance: 3.493 Å) and are stabilized by intercolumnar C–H···N hydrogen bonds. The smaller bromide ion allows dense packing compared to bulkier anions .
- PF₆⁻ and ClO₄⁻ salts : Larger anions like PF₆⁻ disrupt columnar stacking, leading to zigzag ribbons or hydrogen-bonded chains. For example, 4,4′-bipyridin-1-ium perchlorate dihydrate forms supramolecular chains via N–H···N bonds and π–π stacking, with water molecules bridging anions and cations .
Table 2: Counterion Effects on Crystal Packing
Hydrogen Bonding and π–π Interactions
- 1,1'-Methylenebis-4,4'-bipyridinium dibromide : Exhibits intercolumnar C–H···Br hydrogen bonds (H11···N2: 2.546 Å) and π–π stacking, creating a 3D network .
- 4,4′-Bipyridin-1-ium perchlorate dihydrate : Utilizes water molecules to bridge ClO₄⁻ anions and cations, forming extended hydrogen-bonded layers .
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